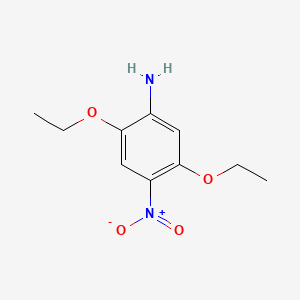

2,5-Diethoxy-4-nitroaniline

描述

2,5-Diethoxy-4-nitroaniline (CAS 56185-25-2) is an aromatic amine derivative featuring ethoxy (–OCH₂CH₃) groups at the 2- and 5-positions and a nitro (–NO₂) group at the 4-position. This compound is structurally related to other nitroaniline derivatives, which are widely used as intermediates in dye synthesis, pharmaceuticals, and agrochemicals due to their electron-rich aromatic systems and reactivity in substitution reactions .

属性

IUPAC Name |

2,5-diethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9-6-8(12(13)14)10(16-4-2)5-7(9)11/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXZULKECUHOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204731 | |

| Record name | 2,5-Diethoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56185-25-2 | |

| Record name | 2,5-Diethoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56185-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethoxy-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056185252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxy-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIETHOXY-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FPR7MQ28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxy-4-nitroaniline can be achieved through several methods. One common route involves the nitration of 2,5-diethoxyaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the reduction of 2,5-diethoxy-4-nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

化学反应分析

Types of Reactions: 2,5-Diethoxy-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Reduction: 2,5-Diethoxy-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 2,5-Diethoxy-4-nitrosoaniline or 2,5-Diethoxy-4-nitrobenzene.

科学研究应用

2,5-Diethoxy-4-nitroaniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and agrochemicals

作用机制

The mechanism of action of 2,5-Diethoxy-4-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution and reduction reactions makes it a versatile molecule in biochemical studies .

相似化合物的比较

Structural and Physical Properties

The table below compares key properties of 2,5-Diethoxy-4-nitroaniline with three analogs:

- 2,5-Dimethoxy-4-nitroaniline (CAS 6313-37-7)

- 2,5-Dichloro-4-nitroaniline (CAS 6627-34-5)

- 4-Nitroaniline (CAS 100-01-6)

Key Observations :

- Substituent Effects: Ethoxy groups increase molecular weight and lipophilicity compared to methoxy analogs.

- Solubility : Ethoxy groups likely reduce water solubility compared to methoxy analogs due to increased hydrocarbon content. Chloro derivatives may exhibit even lower solubility in polar solvents .

生物活性

2,5-Diethoxy-4-nitroaniline is an organic compound recognized for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 214.23 g/mol. The structure features two ethoxy groups at the 2 and 5 positions and a nitro group at the 4 position of the aniline ring. This unique arrangement enhances both lipophilicity and electronic properties, making it a subject of interest in pharmacological research .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components such as DNA and proteins. This interaction can result in inhibition of enzyme activity and disruption of cellular processes, potentially influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating moderate to high levels of activity .

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage in cells .

- Neuroactive Effects : Modifications to the aromatic ring of this compound have been linked to enhanced interactions with neurotransmitter systems, indicating potential psychoactive effects similar to other substituted anilines .

Case Studies

-

Antimicrobial Testing :

A study evaluated the antimicrobial efficacy of various nitro-substituted compounds, including this compound derivatives. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents . -

Enzyme Interaction :

Research involving enzyme arylamine N-acetyltransferase from Bacillus cereus demonstrated that this compound could act as a substrate or inhibitor, providing insights into its potential metabolic pathways and interactions within biological systems .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | Neuroactive Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Potentially Positive |

| Related Nitro Compounds | Varies | Yes | Varies |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Nitration | Nitration of diethoxyaniline derivatives |

| Substitution Reactions | Nucleophilic aromatic substitution |

| Reduction | Reduction of nitro groups to amines |

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2,5-diethoxy-4-nitroaniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nitration of a substituted aniline precursor. For example, introducing nitro groups into aromatic rings requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature to avoid over-nitration or decomposition. Ethoxy groups in the ortho and para positions may sterically hinder nitration, necessitating optimized reaction times and stoichiometry . Solvent selection (e.g., acetic acid vs. sulfuric acid) can also affect regioselectivity and byproduct formation.

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodology : Analytical techniques such as ¹H/¹³C NMR and HPLC-MS are critical. NMR can verify substitution patterns (e.g., ethoxy groups at C2 and C5, nitro at C4) by analyzing chemical shifts and coupling constants. HPLC with UV detection (λ ~300-400 nm for nitroaromatics) quantifies purity, while mass spectrometry confirms molecular weight (C₁₀H₁₄N₂O₄; theoretical MW: 238.23 g/mol). Cross-referencing with IR spectroscopy for functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) adds robustness .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Due to its nitroaromatic structure, the compound may pose mutagenic or explosive risks. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with reducing agents or heat sources. Waste should be neutralized (e.g., via controlled reduction of nitro groups) before disposal. While specific toxicity data for this compound is limited, analogs like 4-nitroaniline require stringent precautions .

Advanced Research Questions

Q. How do substituents (ethoxy vs. chloro) at C2 and C5 affect the electronic and reactivity profile of 4-nitroaniline derivatives?

- Methodology : Ethoxy groups are electron-donating via resonance, which may destabilize the nitro group’s electrophilicity compared to electron-withdrawing substituents (e.g., Cl in 2,5-dichloro-4-nitroaniline). Computational studies (DFT) can model charge distribution and predict reactivity in nucleophilic substitution or reduction reactions. Experimentally, compare reaction rates of this compound with chloro analogs in standardized conditions (e.g., catalytic hydrogenation) .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodology : Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Reproduce experiments under controlled conditions (e.g., deuterated DMSO vs. CDCl₃) and validate with high-field NMR (≥500 MHz). Cross-check with X-ray crystallography if crystalline samples are obtainable. For conflicting HPLC retention times, calibrate columns using certified reference standards .

Q. How can researchers design experiments to study the compound’s potential as a biochemical probe?

- Methodology : Leverage its nitro group for fluorescence quenching studies or as a redox-active tag. Functionalize the aniline group via diazotization to create conjugates with biomolecules (e.g., proteins). Assess binding interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Toxicity screening (e.g., cell viability assays) is critical before in vivo applications .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodology : Scale-up risks include heat dissipation and mixing inefficiencies. Use flow chemistry to control exothermic nitration steps. Monitor reaction progress with in-line FTIR or Raman spectroscopy. Solvent choice (e.g., dichloroethane vs. acetic acid) impacts both yield and safety. Pilot-scale trials should optimize catalyst loading (e.g., H₂SO₄ as both solvent and catalyst) .

Data Analysis and Interpretation

Q. How to address inconsistencies in reported melting points or solubility data?

- Methodology : Variability may stem from polymorphic forms or hygroscopicity. Perform differential scanning calorimetry (DSC) to identify polymorphs. Solubility studies should specify solvent purity, temperature (±0.1°C control), and equilibration time. Compare results with databases like Reaxys or SciFinder, prioritizing peer-reviewed sources over vendor catalogs .

Q. What computational tools predict the environmental fate of this compound?

- Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life or bioaccumulation potential. Molecular docking studies can assess interactions with enzymes (e.g., nitroreductases). Experimental validation via soil microcosm studies or HPLC-MS tracking of degradation products is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。